N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C22H31N3O4 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H31N3O4/c1-29-19-9-5-8-18(14-19)25-15-17(13-21(25)27)22(28)24-11-10-23-20(26)12-16-6-3-2-4-7-16/h5,8-9,14,16-17H,2-4,6-7,10-13,15H2,1H3,(H,23,26)(H,24,28) |
InChI Key |
KCVOILBEJSGXLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Route 1: Cyclization of Pyroglutamic Acid Derivatives
-
Starting material : Ethyl (2S)-5-oxopyrrolidine-2-carboxylate (PubChem CID 2724446).
-
Step 1 : Hydrolysis of the ethyl ester using NaOH (2 M, 60°C, 4 h) yields 5-oxopyrrolidine-2-carboxylic acid.
-
Step 2 : Friedel-Crafts alkylation with 3-methoxybenzene in the presence of AlCl3 (1.2 eq, 0°C → rt, 12 h) introduces the aryl group at position 1.
Route 2: Palladium-Mediated Coupling
Formation of the Carboxamide Linkage
Method A: HATU-Mediated Coupling
-
Reactants : 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid + 2-[(cyclohexylacetyl)amino]ethylamine.
-
Conditions : HATU (1.1 eq), DIPEA (3 eq), DMF, rt, 6 h.
-
Yield : ~85% (estimated from analogous carboxamide syntheses).
Method B: Mixed Carbonate Activation
Synthesis of 2-[(Cyclohexylacetyl)Amino]Ethylamine
Step 1: Cyclohexylacetic Acid Activation
-
Reagent : Cyclohexylacetic acid + EDC·HCl (1.2 eq), HOBt (1 eq), CH2Cl2, rt, 2 h.
Step 2: Amidation with Ethylenediamine
-
Conditions : Add ethylenediamine (2 eq) dropwise, stir at rt for 6 h.
-
Purification : Column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Optimization Strategies and Challenges
Ring Functionalization Selectivity
Carboxamide Stability**
-
Problem : Epimerization risk during coupling.
-
Mitigation : Low-temperature activation (-20°C) with HATU and short reaction times.
Comparative Data for Key Reactions
*Estimated from analogous reactions.
Characterization and Quality Control
-
NMR : Key signals include:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amide and ester functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may serve as a ligand in receptor binding studies, helping to elucidate the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the methoxyphenyl group might interact with hydrophobic pockets, while the amide and ester functionalities could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Core Structural Similarities
All compared compounds share the 5-oxopyrrolidine-3-carboxamide backbone. Variations arise in the substituents at the 1-position (aryl groups) and the 3-carboxamide side chain, which dictate physicochemical properties and biological interactions.
Key Analogs and Comparative Data
Substituent Effects and Hypotheses
- Electron-Donating vs.
- Lipophilicity : Cyclohexylacetyl side chain in the target increases lipophilicity compared to indole or acetylsulfamoyl groups, which may enhance blood-brain barrier penetration.
- Stereochemistry : The (3S)-configured analog highlights the role of stereochemistry in activity, suggesting the target’s configuration (if chiral) could critically influence efficacy.
Research Findings and Implications
- Structural Trends : Bulkier substituents (e.g., cyclohexyl) correlate with increased molecular weight and lipophilicity, which may trade off solubility for membrane permeability .
- Unresolved Questions: No direct data on the target’s biological activity or pharmacokinetics are available in the evidence. Further synthesis and testing are required to validate hypotheses derived from structural analogs.
Q & A
Q. What are the key synthetic strategies for preparing N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically including:
Pyrrolidine Core Formation : Cyclization of γ-keto acids or esters with amines to construct the 5-oxopyrrolidine ring .
Carboxamide Functionalization : Coupling reactions (e.g., EDC/HOBt-mediated amidation) to introduce the 3-carboxamide group .
Substituent Attachment :
- The 3-methoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .
- The cyclohexylacetyl-ethylamino side chain is added through reductive amination or acylation of ethylenediamine derivatives .
Critical Parameters : Solvent choice (e.g., THF or DMF), temperature control (often 0–60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) are essential for >80% yield and >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Validation requires orthogonal analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution LC-MS (ESI+) verifies molecular weight (e.g., [M+H] ~500–510 Da) and absence of side products .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms intramolecular hydrogen bonding (e.g., between the carboxamide NH and pyrrolidine carbonyl) .
Advanced Research Questions
Q. How does the 3-methoxyphenyl substituent influence the compound’s biological activity compared to halogenated analogs?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electronic Effects : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), increasing binding affinity vs. chloro/bromo analogs .
- Lipophilicity : LogP values (calculated via HPLC) show that methoxy substitution reduces hydrophobicity compared to halogenated derivatives, improving solubility but potentially reducing membrane permeability .
Experimental Design :
Synthesize analogs with -Cl, -Br, or -CF substituents.
Compare IC values in enzyme inhibition assays (e.g., kinase panels) and cellular uptake via LC-MS/MS .
Q. What strategies resolve contradictory data in cytotoxicity studies across different cell lines?
Methodological Answer: Contradictions often arise from:
- Cell Line Variability : Differential expression of metabolic enzymes (e.g., CYP450s) or transporters (e.g., P-gp) .
- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound stability .
Resolution Workflow :
Standardize Assays : Use identical passage numbers, incubation times (e.g., 72 hrs), and controls (e.g., cisplatin for apoptosis).
Mechanistic Profiling : Perform RNA-seq to identify cell-specific pathways (e.g., oxidative stress vs. DNA damage) .
Metabolite Tracking : Use C-labeled compound to quantify intracellular accumulation and degradation .
Q. How can computational modeling predict off-target interactions of this compound?
Methodological Answer: Stepwise Approach :
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to screen against structural databases (e.g., PDB, ChEMBL). Focus on conserved motifs (e.g., Rossmann folds in kinases) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify allosteric pockets .
Pharmacophore Filtering : Exclude targets with mismatched electrostatic/hydrophobic features (e.g., GPCRs vs. nuclear receptors) .
Validation : Compare predictions with experimental kinome-wide profiling (e.g., DiscoverX) .
Q. Comparative Analysis of Structural Analogs
| Analog | Substituent | Key Findings | Reference |
|---|---|---|---|
| A | 3-Chlorophenyl | Higher cytotoxicity (IC = 15 µM in MCF-7) but poor solubility | |
| B | 4-Fluorophenyl | Improved CNS penetration (logBB = 0.8) but reduced kinase selectivity | |
| Target Compound | 3-Methoxyphenyl | Balanced activity (IC = 25 µM) and solubility (PBS: 50 µg/mL) |
Q. Critical Data Gaps and Future Directions
- Metabolic Stability : No published data on hepatic microsomal clearance (e.g., human vs. mouse S9 fractions).
- In Vivo Efficacy : Requires PK/PD studies in xenograft models (e.g., HT-29 colorectal cancer) .
- Toxicology : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
